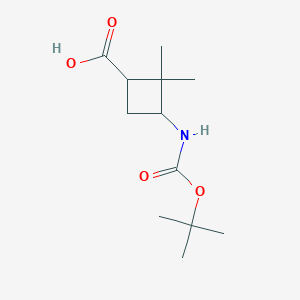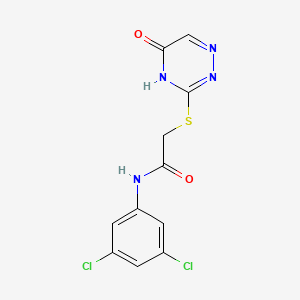
N-(3,5-dichlorophenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dichlorophenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide, commonly known as DCTA, is a chemical compound that has been widely studied for its potential applications in scientific research. DCTA belongs to the family of triazine compounds, which have been shown to exhibit a diverse range of biological activities, including antiviral, anticancer, and antibacterial properties.
Aplicaciones Científicas De Investigación
Cholinesterase Inhibition and Molecular Docking Studies
N-aryl derivatives of related triazole compounds have been synthesized and evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing moderate to good activities. These compounds, specifically compounds 9j and 10f, displayed potent inhibitory potential against AChE, while compound 9j exhibited potent inhibitory activity against BChE. Molecular docking studies were carried out to understand the binding site interactions, indicating that all docked compounds bind in the active site with similar orientation and favorable interactions with surrounding amino acids (Riaz et al., 2020).
Antimicrobial Activity
Novel thiazolidinone and acetidinone derivatives have been synthesized and screened for their antimicrobial activity against different microorganisms. The structures of these novel synthesized compounds have been established on the basis of elemental analysis, IR, 1H NMR, and Mass spectral data, showing potential as antimicrobial agents (Mistry et al., 2009).
Antitumor Activity and Molecular Docking Study
A novel series of benzyl-substituted-quinazolinones were designed, synthesized, and evaluated for their in vitro antitumor activity. Some derivatives showed amazing broad-spectrum antitumor activity and were nearly 1.5–3.0-fold more potent compared with the positive control. Molecular docking was performed to show similar binding modes to known inhibitors, indicating potential for antitumor applications (Al-Suwaidan et al., 2016).
QSAR Studies and Antibacterial Agents
QSAR studies of 4-oxo-thiazolidines and 2-oxo-azetidines as potential antibacterial agents revealed positive contributions of substituents, indicating an increase in hydrophobicity or steric bulk character, which enhances antibacterial activity (Desai et al., 2008).
Fused 1,2,4-Triazines as Antimicrobial and Antitumor Agents
Fused 1,2,4-triazine derivatives were synthesized and screened for their antimicrobial and antitumor activity. These derivatives underwent primary in vitro screening, showing potential as both antimicrobial and antitumor agents (Abd El-Moneim et al., 2015).
Propiedades
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N4O2S/c12-6-1-7(13)3-8(2-6)15-10(19)5-20-11-16-9(18)4-14-17-11/h1-4H,5H2,(H,15,19)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVQEIBCYMFIDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)CSC2=NN=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2760957.png)
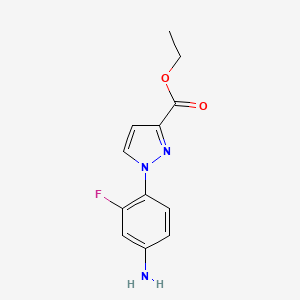
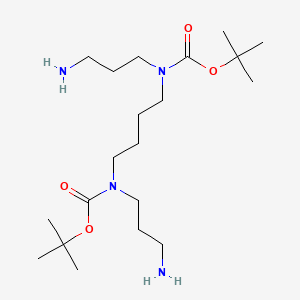

![1-Methyl-3-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrazin-2-one](/img/structure/B2760963.png)
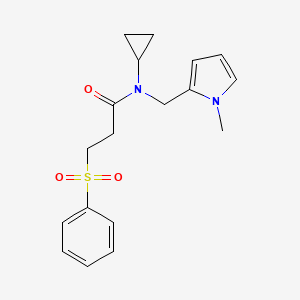
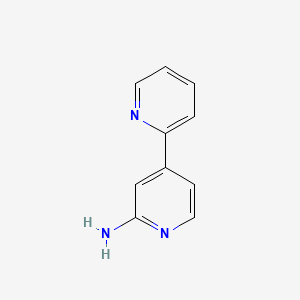
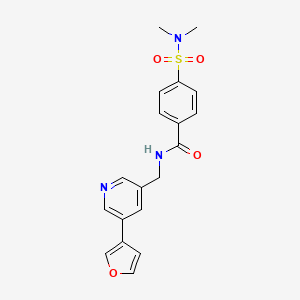



![1H-[1,3]Dioxolo[4,5-F]indazole](/img/structure/B2760978.png)
